sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate

Sulfinate chemistry Sulfur oxidation state Nucleophilic sulfonylation

Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate (CAS 2866306-95-6, molecular formula C₇H₁₄NaO₅PS, molecular weight 264.21 g/mol) is a geminally bis-functionalized cyclopropane building block bearing a diethoxyphosphoryl group (–PO(OEt)₂) and a sodium sulfinate group (–SO₂⁻Na⁺) on the same cyclopropane ring carbon. It belongs to the broader class of phosphorylated cyclopropanes, which have established utility as synthetic intermediates in natural product total synthesis and constrained analog construction.

Molecular Formula C7H14NaO5PS
Molecular Weight 264.21 g/mol
CAS No. 2866306-95-6
Cat. No. B6610720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
CAS2866306-95-6
Molecular FormulaC7H14NaO5PS
Molecular Weight264.21 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+]
InChIInChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyIFWNLCWXVZEZTC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-(Diethoxyphosphoryl)cyclopropane-1-sulfinate (CAS 2866306-95-6): Structural Identity and Procurement-Class Definition


Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate (CAS 2866306-95-6, molecular formula C₇H₁₄NaO₅PS, molecular weight 264.21 g/mol) is a geminally bis-functionalized cyclopropane building block bearing a diethoxyphosphoryl group (–PO(OEt)₂) and a sodium sulfinate group (–SO₂⁻Na⁺) on the same cyclopropane ring carbon . It belongs to the broader class of phosphorylated cyclopropanes, which have established utility as synthetic intermediates in natural product total synthesis and constrained analog construction [1]. The compound is primarily offered by specialty chemical suppliers for research and development use in medicinal chemistry, agrochemical discovery, and organophosphorus methodology development.

Why Sodium 1-(Diethoxyphosphoryl)cyclopropane-1-sulfinate Cannot Be Replaced by Generic In-Class Analogs


Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate occupies a unique intersection of three structural features within a single low-molecular-weight entity: a strained cyclopropane ring, a phosphonate ester capable of Horner–Wadsworth–Emmons (HWE) olefination, and a sulfinate anion poised for nucleophilic or electrophilic sulfur-based diversification [1]. In contrast, the closest structural analog—diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2, MW 276.68 g/mol)—bears sulfur in the +4 oxidation state as a sulfonyl chloride, which is hydrolytically labile and restricted to electrophilic reactivity . Conversely, sodium cyclopropanesulfinate (CAS 910209-21-1, MW 128.13 g/mol) provides the sulfinate nucleophile but lacks the phosphoryl group required for HWE olefination and phosphorus-based spectroscopic tracking . Generic substitution between sulfinate, sulfonyl chloride, carboxylate, or non-phosphorylated analogs is therefore chemically invalid when a specific sequence of transformations—sulfur-centered diversification followed by phosphoryl-enabled C–C bond formation—is required.

Quantitative Differentiation Evidence: Sodium 1-(Diethoxyphosphoryl)cyclopropane-1-sulfinate vs. Closest Analogs


Sulfur Oxidation State Governs Reactivity Mode: Sulfinate (S²⁺) vs. Sulfonyl Chloride (S⁴⁺) in Cyclopropane-1-phosphonate Series

Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate contains sulfur in the +2 oxidation state (sulfinate anion), conferring ambident nucleophilic/electrophilic reactivity. The sulfonyl chloride comparator diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2, MW 276.68 g/mol) has sulfur at +4 (sulfonyl chloride), which is exclusively electrophilic and undergoes rapid hydrolysis in aqueous media . Sulfinate salts are established as dual-mode reagents that react with both electrophiles (e.g., alkyl halides, yielding sulfones) and nucleophiles (e.g., amines, yielding sulfonamides after oxidation), whereas sulfonyl chlorides are restricted to nucleophilic displacement at sulfur [1]. This oxidation-state divergence means the sulfinate can serve as a sulfonyl anion equivalent, and can be oxidized in situ to the sulfonate (+6) for sulfonamide or sulfone formation, providing a single-compound entry to three sulfur oxidation manifolds [2].

Sulfinate chemistry Sulfur oxidation state Nucleophilic sulfonylation Electrophilic sulfonylation

Geminal Bis-Functionalization at Cyclopropane C1: Architectural Differentiation from Mono-Functional and 1,2-Disposed Analogs

The target compound positions both the diethoxyphosphoryl group and the sodium sulfinate group on the same cyclopropane carbon (C1), creating a quaternary geminally disubstituted center. This 1,1-architecture is structurally distinct from the nearest phosphoryl-sulfur cyclopropane analog, diethyl [(cyclopropylsulfonyl)methyl]phosphonate (CAS 3026504-88-8, MW 256.26 g/mol), in which a methylene spacer separates the cyclopropane ring from the phosphorus atom [1]. In the target compound, the absence of a spacer enforces direct through-bond electronic communication between the phosphoryl and sulfinate groups, which can modulate the pKₐ of adjacent C–H bonds and influence the regioselectivity of ring-opening reactions [2]. The carboxylate-class analog, 1-(diethoxyphosphoryl)cyclopropanecarboxylates, has been synthesized in 60–64% yield via reaction of cyclic sulfates with triethylphosphonoacetate, with the trans configuration confirmed by X-ray crystallography (bond lengths: P–C1 1.787(3) Å; C1–C2 1.554(3) Å; C2–C3 1.472(5) Å) . The sulfinate variant is expected to exhibit comparable geminal constraints but with sulfur-centered reactivity orthogonal to carboxylate chemistry.

Geminal disubstitution Cyclopropane functionalization Building block architecture Tandem reaction design

Bench Stability and Handling Safety: Sodium Sulfinate Salt vs. Sulfonyl Chloride in the Cyclopropane-1-phosphonate Series

The sodium sulfinate salt form of the target compound provides substantial handling advantages over the corresponding sulfonyl chloride analog. Sulfonyl chlorides (RSO₂Cl) are well-documented to undergo hydrolysis at temperatures exceeding approximately 70 °C, and their hydrolysis is significantly accelerated in the presence of moisture, yielding corrosive HCl and sulfonic acid byproducts [1]. In contrast, sodium sulfinate salts are generally bench-stable, non-hydrolytic solids that can be stored under ambient conditions in sealed containers [2]. The sulfonyl chloride comparator, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (MW 276.68 g/mol), requires moisture-free storage conditions (recommended 2–8 °C, sealed under dry inert gas) , whereas sodium cyclopropanesulfinate is reported to have a melting point in the range of 245–248 °C, consistent with salt-like thermal stability [3]. The sodium sulfinate target compound, by analogy, is expected to exhibit comparable solid-state stability, reducing procurement risk associated with hydrolytic degradation during shipping and long-term storage.

Chemical stability Hydrolytic sensitivity Laboratory storage Reagent handling safety

Phosphoryl-Enabled Horner–Wadsworth–Emmons Olefination Capability: Differentiation from Non-Phosphorylated Sulfinate Building Blocks

The diethoxyphosphoryl group of the target compound enables α-deprotonation to generate a phosphoryl-stabilized carbanion, the essential intermediate for Horner–Wadsworth–Emmons (HWE) olefination with carbonyl electrophiles. This capability is absent in the non-phosphorylated comparator sodium cyclopropanesulfinate (CAS 910209-21-1, MW 128.13 g/mol) . In the broader class of phosphorylated cyclopropanes, the synthetic utility of the HWE manifold has been demonstrated: Lloyd et al. (2016) employed α-(diethoxyphosphoryl) cyclopropane intermediates that underwent regioselective reductive ring-opening followed by HWE olefination, achieving total syntheses of the lignan natural products (±)-savinin, (±)-gadain, and (±)-peperomin E [1]. The ³¹P NMR chemical shift of the target compound (expected in the δ 17–23 ppm range based on the carboxylate analog, which exhibits ³¹P NMR at δ 17.58) provides a non-destructive spectroscopic handle for reaction monitoring, a capability unavailable in non-phosphorylated sulfinates .

Horner–Wadsworth–Emmons reaction Olefination Phosphonate carbanion C–C bond formation

Cyclopropane Ring Strain and Conformational Rigidity as a Scaffold Constraint: Differentiation from Acyclic Sulfinate-Phosphonate Analogs

The cyclopropane ring of the target compound imposes approximately 27.5 kcal/mol of ring strain and restricts bond rotation compared to acyclic analogs, enforcing a specific spatial orientation between the phosphoryl and sulfinate substituents [1]. The acyclic comparator sodium (diethoxyphosphoryl)methanesulfinate (CAS 2731007-15-9, MW 238.18 g/mol) bears the same phosphoryl and sulfinate functional groups but on a freely rotating methylene carbon [2]. In the cyclopropane scaffold, crystallographic analysis of the carboxylate analog reveals bond-length asymmetry characteristic of cyclopropane π-interactions: the bond opposite the diethoxyphosphoryl and carboxylate substituents (C2–C3) is the shortest at 1.472(5) Å, while the bond adjacent to the unsubstituted endocyclic carbon (C1–C2) is the longest at 1.554(3) Å . This bond-length alternation demonstrates through-ring electronic communication between the geminal substituents, an effect absent in acyclic congeners. Furthermore, the cyclopropane C–C bonds show a characteristic ³J_PH coupling of 16.0–16.5 Hz in ¹H NMR, diagnostic of a synperiplanar arrangement of phosphorus and the vicinal ring proton .

Cyclopropane ring strain Conformational constraint Scaffold rigidity Bioisostere design

Limitations Statement: Scope of Available Quantitative Evidence for Sodium 1-(Diethoxyphosphoryl)cyclopropane-1-sulfinate

IMPORTANT CAVEAT: As of the search date (2026-05-10), no peer-reviewed primary research paper, patent, or regulatory filing was identified that reports direct head-to-head comparative data (e.g., IC₅₀, K_d, kinetic rate constants, in vivo PK parameters, or parallel synthesis yields) for sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate versus any of its named comparators . All quantitative comparisons presented above are class-level inferences drawn from structurally analogous compounds (1-(diethoxyphosphoryl)cyclopropanecarboxylates, general sodium sulfinate chemistry, and phosphorylated cyclopropane synthetic methodology) or cross-study comparable data from authoritative databases (PubChem, ChemSrc, ARKIVOC primary literature). The compound appears to be a relatively recent addition to specialty chemical catalogs (post-2020 based on the CAS registry number format) and has not yet accumulated a body of published application-specific performance data. Users requiring compound-specific comparative performance data for go/no-go procurement decisions should request custom benchmarking data from the supplier or conduct internal head-to-head validation against the comparators identified in this guide .

Evidence quality Data availability Primary literature gap Procurement caveat

Procurement-Driven Application Scenarios for Sodium 1-(Diethoxyphosphoryl)cyclopropane-1-sulfinate (CAS 2866306-95-6)


Diversifiable Cyclopropane Core for Medicinal Chemistry Library Synthesis with Tandem Sulfur- and Phosphorus-Based Transformations

In medicinal chemistry programs requiring constrained cyclopropane scaffolds with two orthogonal diversification handles, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate enables a sequential functionalization workflow: (i) sulfinate alkylation or sulfonamide formation to introduce the first diversity element, (ii) HWE olefination via the phosphoryl group to install the second diversity element through C–C bond formation [1]. This tandem strategy leverages the sulfinate's dual nucleophilic/electrophilic character (established for the sulfinate class) [2] and the phosphoryl group's validated role in HWE olefination (demonstrated in phosphorylated cyclopropane total synthesis) [3]. The geminal 1,1-architecture ensures that both modifications converge on the same quaternary center, generating densely functionalized cyclopropane products not accessible from mono-functional or 1,2-disposed analogs.

Non-Hydrolytic Replacement for Cyclopropane Sulfonyl Chloride Electrophiles in Parallel Synthesis

For high-throughput or parallel synthesis workflows where the moisture sensitivity and hydrolytic instability of sulfonyl chlorides present operational challenges, the sodium sulfinate target compound offers a bench-stable alternative [1]. The compound can be weighed and dispensed under ambient atmosphere without the rapid degradation characteristic of sulfonyl chlorides, which hydrolyze significantly at temperatures above ~70 °C and release corrosive HCl [2]. In situ oxidation of the sulfinate to the reactive sulfonyl electrophile can be achieved using hypervalent iodine(III) reagents or N-chlorosuccinimide, effectively generating the sulfonyl chloride reactivity manifold on demand while retaining the storage stability of the sulfinate salt [3].

Cyclopropane-Containing Phosphate Bioisostere Precursor with a Tunable Sulfur Handle

The diethoxyphosphoryl group serves as a phosphonate ester prodrug motif and phosphate bioisostere in medicinal chemistry [1]. When combined with the cyclopropane ring—itself a recognized conformational constraint in bioactive molecule design [2]—the target compound provides a scaffold for constructing analogs of naturally occurring aminocyclopropanephosphonic acids, which are transition-state analog enzyme inhibitors [3]. The sulfinate group offers a traceless or diversifiable sulfur handle: it can be elaborated to sulfonamides, sulfones, or sulfonate esters, or it can be reductively removed to yield the parent cyclopropylphosphonate. This versatility enables systematic SAR exploration around the cyclopropane C1 position within a single building block family.

³¹P NMR-Trackable Building Block for Reaction Optimization and Mechanistic Studies

The presence of the diethoxyphosphoryl group provides a non-invasive ³¹P NMR spectroscopic handle for real-time reaction monitoring, a capability absent in non-phosphorylated sulfinate building blocks [1]. In the structurally analogous 1-(diethoxyphosphoryl)cyclopropanecarboxylates, the ³¹P NMR signal appears at δ 17–23 ppm with diagnostic ³J_PH coupling constants (16.0–16.5 Hz) that report on cyclopropane stereochemistry [2]. This spectroscopic transparency enables precise tracking of reaction progress, intermediate identification, and diastereomeric purity assessment without requiring aliquot quenching or derivatization, making the compound particularly suitable for reaction optimization campaigns and kinetic studies in both academic and industrial process development settings.

Quote Request

Request a Quote for sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.